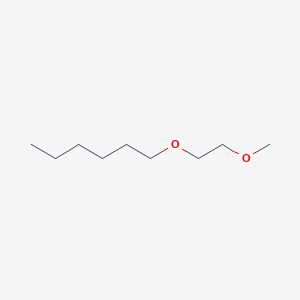

1-(2-Methoxyethoxy)hexane

Description

Structure

3D Structure

Properties

CAS No. |

74411-12-4 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)hexane |

InChI |

InChI=1S/C9H20O2/c1-3-4-5-6-7-11-9-8-10-2/h3-9H2,1-2H3 |

InChI Key |

RVDZRFYFUCWKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOCCOC |

Origin of Product |

United States |

Structural Elucidation Methodologies for 2 Methoxyethoxy Compounds

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial relationships of atoms within a molecule. For compounds containing a 2-methoxyethoxy moiety, NMR is essential for confirming the presence and connectivity of the ether linkages and the alkyl chain.

Proton (¹H) NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. libretexts.org In the case of 1-(2-Methoxyethoxy)hexane, distinct signals are expected for the protons of the hexyl group, the two methylene (B1212753) groups of the ethoxy portion, and the terminal methoxy (B1213986) group.

For the hexane (B92381) chain, the terminal methyl (CH₃) protons would appear at the highest field (lowest ppm value), typically around 0.9 ppm. docbrown.info The internal methylene (CH₂) groups of the hexyl chain would produce a complex set of overlapping signals further downfield, generally in the 1.2-1.6 ppm range. libretexts.orgdocbrown.info The protons on the carbon adjacent to the ether oxygen (O-CH₂) would be deshielded and thus appear at a lower field.

The protons of the 2-methoxyethoxy group would exhibit characteristic chemical shifts. The methoxy (CH₃O-) protons would appear as a sharp singlet, typically around 3.4 ppm. The two methylene groups (-OCH₂CH₂O-) would each give rise to a triplet, assuming coupling to each other, in the 3.5-4.0 ppm range. libretexts.org The integration of these signals would correspond to the number of protons in each unique environment, confirming the 3:4:4:6 proton ratio for the methoxy, ethoxy, and hexyl groups, respectively. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₄ (Hexyl) | ~1.2-1.6 | Multiplet | 8H |

| -OCH₂- (Hexyl) | ~3.4-3.6 | Triplet | 2H |

| -OCH₂CH₂O- | ~3.5-3.7 | Multiplet | 4H |

| CH₃O- | ~3.3-3.4 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. pressbooks.pubsavemyexams.com Each non-equivalent carbon atom gives a distinct signal, allowing for the determination of the total number of unique carbon environments. savemyexams.comdocbrown.info For this compound, nine distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbons of the hexyl chain, the two carbons of the ethoxy group, and the single carbon of the methoxy group.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with baseline-resolved signals. pressbooks.pub Carbons attached to electronegative oxygen atoms are significantly deshielded and appear at lower fields (higher ppm values). pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (Hexyl) | ~14 |

| CH₂ (Hexyl, C5) | ~23 |

| CH₂ (Hexyl, C4) | ~26 |

| CH₂ (Hexyl, C2) | ~30 |

| CH₂ (Hexyl, C3) | ~32 |

| CH₃O- | ~59 |

| -OCH₂CH₂O- | ~68-72 |

| -OCH₂- (Hexyl, C1) | ~71 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The exact assignment of the internal hexyl carbons can be ambiguous without further experiments.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, shows CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent. This would confirm the assignments of the methyl, methylene, and methoxy carbons in this compound. rsc.orglibretexts.org

2D NMR techniques provide further structural detail by showing correlations between nuclei.

H,H-COSY (Correlation Spectroscopy) reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, cross-peaks would be observed between adjacent protons in the hexyl chain and between the two methylene groups of the ethoxy moiety, confirming their connectivity. libretexts.org

C,H-COSY or HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond correlations between protons and the carbons to which they are attached. github.io This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. github.io For example, the proton signal around 3.4 ppm would correlate with the carbon signal around 59 ppm, confirming the CH₃O- group.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. github.io

While not directly applicable to this compound itself, other heteronuclear NMR techniques are invaluable for characterizing related compounds where the 2-methoxyethoxy group acts as a ligand. For instance, in organotin chemistry, ¹¹⁹Sn NMR spectroscopy is a powerful tool. researchgate.nethuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry at the tin center. asianpubs.orgbsmiab.org When a 2-methoxyethoxy-containing ligand coordinates to an organotin moiety, a significant upfield or downfield shift in the ¹¹⁹Sn resonance is observed, providing evidence of the coordination. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. scribd.com For glycol ethers, electron ionization (EI) often leads to extensive fragmentation, which can make interpretation difficult. oup.comgcms.cz

MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of polymers and other large molecules, including poly(ethylene glycol) (PEG) and its derivatives. researchgate.netnih.govbath.ac.uk While this compound is a relatively small molecule, the principles of MALDI-TOF MS are relevant to the broader class of 2-methoxyethoxy compounds, especially oligomeric or polymeric species. nih.govresearchgate.net

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, typically by forming adducts with cations like Na⁺ or K⁺. nih.gov The resulting ions are then accelerated in an electric field, and their time of flight to a detector is measured, which is proportional to their mass-to-charge ratio. bath.ac.uk

For compounds containing repeating ethoxy units, MALDI-TOF MS spectra characteristically show a distribution of peaks separated by 44 Da, corresponding to the mass of a single ethylene (B1197577) glycol monomer unit (-CH₂CH₂O-). bath.ac.uk This technique is highly effective for determining the molecular weight distribution of PEG polymers and can be used to identify the end-groups of the polymer chains. nih.govbath.ac.uk The fragmentation of cationized poly(ethylene glycol) oligomers has been studied, and it is known that they require relatively high collision energies to fragment, which is a consideration in tandem MS (MS/MS) experiments. core.ac.uk

The fragmentation behavior of polyglycol ethers in mass spectrometry is distinct from that of polyglycol esters, and the fragmentation pattern is highly dependent on the cation used for ionization. nih.gov Analysis of these fragmentation patterns can yield valuable structural information about the polymer chain and its end groups. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS, HR-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for analyzing thermally labile and large molecules, as it typically produces ions without significant fragmentation. nih.gov This method is adept at determining the molecular weights of proteins, peptides, and other biological macromolecules. libretexts.org When coupled with high-resolution mass spectrometry (HRMS), it provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. measurlabs.cominnovareacademics.in

In the analysis of 2-methoxyethoxy compounds, ESI-MS is used to generate gas-phase ions, which are often multiply charged. nih.gov The resulting mass spectrum displays a series of peaks, each corresponding to a different charge state of the analyte. Through a process called mathematical charge deconvolution, the molecular mass of the compound can be accurately determined from the m/z values of adjacent peaks. nih.gov

High-resolution mass spectrometry distinguishes between compounds with the same nominal mass but different elemental compositions by measuring mass to several decimal places. bioanalysis-zone.com This precision is crucial for confirming the molecular formula of novel 2-methoxyethoxy derivatives. For instance, in the characterization of compounds like 2,3-Bis(2-methoxyethoxy)-9-nitro-8H-quinazolino[4,3-b]quinazoline, ESI-MS is used to find the [M+H]+ ion, confirming the molecular weight. thieme-connect.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented by collision with an inert gas, provide further structural details. researchgate.netrsc.org

Gas Chromatography–Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. academicjournals.org It is a cornerstone for the analysis of volatile and semi-volatile compounds in complex mixtures. epa.gov In the context of 2-methoxyethoxy compounds, GC-MS is instrumental in identifying and quantifying individual components within a sample.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. chemmethod.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column walls. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds with varying boiling points. academicjournals.org

As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). uni-saarland.de This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra (like the NIST library), the compound can be identified. academicjournals.org For instance, GC-MS analysis has been used to identify compounds such as Silane (B1218182), dimethyl(2-methoxyethoxy)octadecyloxy- in extracts of pumpkin seeds. researchgate.netnigerianmedjournal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. msu.edu The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule. vscht.cz

For a compound like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of C-H bonds in the alkyl chains would be indicated by strong stretching vibrations in the 2850-3000 cm⁻¹ region. docbrown.infouomustansiriyah.edu.iq The ether linkage (C-O-C) is a key feature of 2-methoxyethoxy compounds and would produce a strong, characteristic absorption band in the 1060-1150 cm⁻¹ region. docbrown.info The absence of certain bands, such as a broad O-H stretch around 3200-3600 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would confirm the absence of hydroxyl or carbonyl groups, respectively. utdallas.eduvulcanchem.comlibretexts.org

X-ray Diffraction Studies for Crystalline Structure Analysis

For a 2-methoxyethoxy compound to be analyzed by XRD, it must first be obtained in the form of a single crystal. The crystal is then irradiated with a beam of X-rays, and the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. iucr.org Analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

A study on 1-(2-methoxyethoxy)-4-nitrobenzene, a related compound, revealed an orthorhombic crystal system with the space group Pna2₁ at a temperature of 100 K. iucr.orgnih.gov The O—C—C—O chain was found to adopt a synclinal conformation, and the crystal structure was stabilized by C—H⋯O hydrogen bonds. iucr.org Such studies provide invaluable insights into the intermolecular interactions that govern the packing of these molecules in the solid state.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the isolation and purification of synthetic compounds, as well as for the assessment of their purity. For this compound and its analogues, both preparative and analytical chromatography methods are employed.

Flash Column Chromatography in Compound Isolation

Flash column chromatography is a rapid and efficient preparative technique used to separate and purify compounds from reaction mixtures. multiscreensite.com The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (typically silica (B1680970) gel) as a liquid mobile phase is passed through the column under pressure. rsc.org

The choice of the eluent system is critical for achieving good separation. multiscreensite.com This is often determined by preliminary analysis using thin-layer chromatography (TLC). multiscreensite.com For compounds of moderate polarity, like many 2-methoxyethoxy derivatives, a common solvent system is a mixture of a non-polar solvent such as hexane or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different affinities for the stationary phase. rochester.edu For example, the purification of 2,8-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)dibenzo[b,d]thiophene was achieved using a hexane/ethyl acetate gradient on a silica gel column. rsc.org

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is the gold standard for determining the purity of a chemical compound. moravek.com HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. openaccessjournals.comadvancechemjournal.com

For the purity assessment of a 2-methoxyethoxy compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their interactions with the stationary and mobile phases. moravek.com A common mode of separation for such compounds is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. ijpsm.com

The eluting compounds are detected by a suitable detector (e.g., UV-Vis, mass spectrometer), and the output is a chromatogram showing peaks corresponding to each component. wikipedia.org The purity of the target compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. For instance, in the analysis of an extract from Penicillium citrinum, an HPLC system with a C18 column and a mobile phase of water and acetonitrile with 0.1% formic acid was used. ijpsm.com

Synthetic Methodologies and Reaction Pathways for 2 Methoxyethoxy Functionalization

Strategies for Incorporating the 2-Methoxyethoxy Moiety into Organic Scaffolds

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, first reported in 1850. byjus.comchemistrytalk.org This reaction proceeds via an S\textsubscriptN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. byjus.commasterorganicchemistry.com To synthesize 1-(2-Methoxyethoxy)hexane, there are two primary approaches using this method:

Route A: The reaction of sodium 2-methoxyethoxide with a 1-halohexane (e.g., 1-bromohexane).

Route B: The reaction of sodium hexoxide with 1-bromo-2-methoxyethane.

In both cases, the alkoxide is typically prepared in situ by treating the corresponding alcohol (2-methoxyethanol or 1-hexanol) with a strong base, such as sodium hydride (NaH). masterorganicchemistry.comyoutube.com The resulting alkoxide then acts as a nucleophile, attacking the alkyl halide and displacing the halide leaving group. byjus.com For optimal results, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide or acetonitrile (B52724) to facilitate the S\textsubscriptN2 mechanism. byjus.comchemistrytalk.org

Table 1: Williamson Ether Synthesis Parameters for this compound

| Parameter | Route A | Route B |

| Nucleophile | Sodium 2-methoxyethoxide | Sodium hexoxide |

| Electrophile | 1-Bromohexane | 1-Bromo-2-methoxyethane |

| Base for Alkoxide Formation | Sodium Hydride (NaH) | Sodium Hydride (NaH) |

| Typical Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (CH₃CN) |

| Mechanism | S\textsubscriptN2 | S\textsubscriptN2 |

Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com While not a direct method for creating the ether linkage of this compound, they are instrumental in derivatization pathways. For instance, a molecule already containing a 2-methoxyethoxy group can be modified.

A Grignard reagent can be prepared from a halide precursor, such as 1-(2-methoxyethoxy)-6-bromohexane, by reacting it with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org This Grignard reagent can then react with various electrophiles:

Reaction with Aldehydes and Ketones: Addition to an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after acidic workup. libretexts.orgorganic-chemistry.org

Reaction with Carbon Dioxide: Reaction with CO₂ (as dry ice) followed by acidification produces a carboxylic acid, extending the carbon chain by one. masterorganicchemistry.comchemguide.co.uk

Reaction with Esters: Grignard reagents add twice to esters to form tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com

These reactions demonstrate the utility of the 2-methoxyethoxy moiety in scaffolds that can be further elaborated into more complex structures.

Table 2: Derivatization via Grignard Reagents

| Grignard Precursor | Electrophile | Intermediate Product | Final Product (after workup) |

| CH₃O(CH₂)₂O(CH₂)₆MgBr | Formaldehyde (CH₂O) | Alkoxide | 1-(2-Methoxyethoxy)heptan-1-ol |

| CH₃O(CH₂)₂O(CH₂)₆MgBr | Acetone ((CH₃)₂CO) | Alkoxide | 2-(6-(2-Methoxyethoxy)hexyl)propan-2-ol |

| CH₃O(CH₂)₂O(CH₂)₆MgBr | Carbon Dioxide (CO₂) | Carboxylate | 7-(2-Methoxyethoxy)heptanoic acid |

Nucleophilic substitution is a fundamental class of reactions in organic chemistry. libretexts.org The synthesis of this compound can be viewed as a classic example of an S\textsubscriptN2 reaction, as detailed in the Williamson ether synthesis section. youtube.com This pathway involves a nucleophile attacking an electrophilic carbon atom, resulting in the displacement of a leaving group. libretexts.orgyoutube.com

When using a precursor like 1-bromo-2-methoxyethane, the hexoxide ion acts as the nucleophile. The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks. byjus.com The efficiency of this S\textsubscriptN2 reaction is dependent on several factors:

Substrate: Primary alkyl halides, like 1-bromo-2-methoxyethane, are ideal as they are not sterically hindered. lumenlearning.com

Nucleophile: A strong nucleophile, such as the hexoxide anion, is required.

Leaving Group: A good leaving group is necessary. Bromide (Br⁻) is an effective leaving group. libretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred because they solvate the cation of the nucleophile but not the anion, leaving it more available to react. lumenlearning.com

This method is highly reliable for constructing the ether linkage found in this compound.

Catalytic hydrogenation is a reduction reaction that typically involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. youtube.comyoutube.com This method is not used to form the ether bond itself but is crucial for preparing the saturated alkyl chain of a precursor molecule.

For example, if the synthesis started with an unsaturated alcohol like hex-5-en-1-ol, it could first be converted to 1-(2-methoxyethoxy)hex-5-ene via Williamson ether synthesis. The subsequent step would be the catalytic hydrogenation of the double bond to yield the final saturated product, this compound.

The reaction is typically carried out using hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.com The hydrogenation process is stereospecific, with both hydrogen atoms adding to the same side of the double bond (syn-addition). youtube.com

Table 3: Catalytic Hydrogenation for Precursor Saturation

| Precursor | Reagents | Catalyst | Product |

| 1-(2-Methoxyethoxy)hex-5-ene | H₂ (gas) | Palladium on Carbon (Pd/C) | This compound |

| 1-(2-Methoxyethoxy)hex-2-yne | 2 H₂ (gas) | Platinum(IV) Oxide (PtO₂) | This compound |

In complex, multi-step syntheses, it is often necessary to temporarily block a reactive functional group, such as an alcohol, to prevent it from interfering with a reaction occurring elsewhere in the molecule. The 2-methoxyethoxymethyl (MEM) group is an acetal-type protecting group used for this purpose. total-synthesis.com It is introduced by reacting an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl). wikipedia.org

The protection reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.orgwikipedia.org The MEM group is stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents. total-synthesis.com

A key feature of the MEM group is its selective removal (deprotection) under acidic conditions. It can be cleaved using various Lewis acids (e.g., zinc bromide, titanium tetrachloride) or Brønsted acids. wikipedia.orgwikipedia.org This strategic use of protection and deprotection allows for the synthesis of complex molecules where a free hydroxyl group is needed at a later stage. The 2-methoxyethoxy moiety is the core component of this important protecting group. sigmaaldrich.com

Alkylation is a general process that involves the transfer of an alkyl group from one molecule to another. wikipedia.orgmt.com In the context of this compound, alkylation reactions can be used to modify the molecule after its initial synthesis. For instance, deprotonation of a carbon adjacent to an activating group followed by reaction with an alkyl halide could introduce further complexity.

A more specialized functionalization route is the Pummerer rearrangement. This reaction involves the conversion of an alkyl sulfoxide (B87167) to an α-acyloxythioether using an acid anhydride, typically acetic anhydride. wikipedia.orgsynarchive.com While not a direct route to this compound, it represents a powerful method for functionalizing a carbon atom alpha to a sulfur atom. chem-station.comorganicreactions.org If a synthetic intermediate contained a sulfoxide with a 2-methoxyethoxy-functionalized alkyl chain, the Pummerer rearrangement could be employed to introduce an acyloxy group, which can then be hydrolyzed to an aldehyde or ketone. chem-station.com The reaction proceeds through a thial-cation intermediate that is trapped by an acetate (B1210297) nucleophile. wikipedia.org

Polymerization and Macrocyclization Techniques Utilizing 2-Methoxyethoxy Precursors

The 2-methoxyethoxy group is a valuable functional moiety in polymer and macrocycle synthesis, imparting specific solubility, polarity, and complexation characteristics to the resulting macromolecules. Its incorporation can be achieved through various synthetic strategies, including condensation and ring-opening polymerizations, as well as specialized cyclization techniques.

Condensation Polymerization for Polyether-Containing Polymers

Condensation polymerization is a fundamental process for creating polymers where monomers are joined together with the loss of a small molecule, such as water. When monomers containing 2-methoxyethoxy groups are used, this method can yield polyethers with tailored properties. Polyether segments are known to be incorporated into polymer backbones to create materials with specific characteristics, often involving the polymerization of alkylene oxides like ethylene (B1197577) oxide and propylene (B89431) oxide google.com.

The synthesis of block copolymers containing poly(2-(methoxyethoxy)ethyl methacrylate) has been explored using controlled polymerization methods. researchgate.netnih.gov While this involves chain-growth rather than step-growth condensation, the principle of incorporating the methoxyethoxy side chain demonstrates its utility in modifying polymer properties. nih.gov In a true condensation approach, a diol or diamine monomer functionalized with a 2-methoxyethoxy side chain could be reacted with a dicarboxylic acid or diacyl chloride. The resulting polyester or polyamide would feature the flexible, polar 2-methoxyethoxy group pendent from the main chain, influencing the polymer's thermal properties, solubility, and ability to coordinate with ions.

Precipitation-Driven Cyclization in Macrocycle Synthesis

Precipitation-driven cyclization is a powerful one-pot technique for synthesizing macrocycles, where the insolubility of the cyclic product in the reaction solvent drives the equilibrium toward its formation, leading to high yields. This method leverages dynamic covalent chemistry and non-covalent interactions, such as π-stacking, to facilitate the cyclization process over linear polymerization. mdpi.com

A notable example is the synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles from acetal-protected 2-alkoxy-5-aminobenzaldehyde monomers. mdpi.com In this process, the monomers undergo polycondensation in a solvent mixture like tetrahydrofuran and water. The growing linear oligomers eventually cyclize, and the resulting planar, shape-persistent macrocycle precipitates from the solution. This precipitation is crucial for the success of the one-pot synthesis. mdpi.com

The properties of the resulting macrocycle are heavily influenced by the nature of the alkoxy side chain. For instance, a macrocycle functionalized with 2-(2-(2-methoxyethoxy)ethoxy)ethoxy groups (TEGO–Cm6) was observed to form a gel in the polymerization solution, indicating the formation of a hydrogen bond network facilitated by the ether chains. mdpi.com The progress of this type of reaction is often monitored using techniques like MALDI–TOF mass spectrometry to identify linear oligomers and the final macrocyclic product. mdpi.com

Table 1: Key Features of Precipitation-Driven Synthesis of a Methoxyethoxy-Functionalized Macrocycle This table is interactive. You can sort and filter the data.

| Feature | Description | Analytical Method | Reference |

|---|---|---|---|

| Monomer Type | Acetal-protected AB-type monomer (2-alkoxy-5-aminobenzaldehyde diethyl acetal) | NMR, MS | mdpi.com |

| Reaction Type | Polycondensation, Imine Dynamic Covalent Chemistry | - | mdpi.com |

| Driving Force | Precipitation of the macrocycle due to π-stacked columnar aggregation | - | mdpi.com |

| Specific Precursor | 2-(2-(2-Methoxyethoxy)ethoxy)ethoxy-5-aminobenzaldehyde diethyl acetal | - | mdpi.com |

| Product | Hexakis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy-1,5-phenyleneimine) Macrocycle (TEGO–Cm6) | MALDI-TOF MS | mdpi.com |

| Observed Property | Gelation of the polymerization solution, indicating a hydrogen bond network | Visual Observation | mdpi.com |

Ring-Opening Polymerization of Methoxyethoxy-Substituted Monomers

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer. youtube.com This technique is particularly effective for synthesizing polymers from strained cyclic monomers containing a heteroatom, such as epoxides, lactones, and lactams. youtube.com The incorporation of methoxyethoxy substituents onto these monomers allows for the synthesis of polymers with precisely controlled structures and functionalities.

The ROP of monomers substituted with alkoxy groups is a versatile method for creating functional polymers. researchgate.net For example, the ROP of 2-(methoxyethoxy)ethyl methacrylate (DMEEMA) has been used to create block copolymers. nih.gov The presence of the methoxyethoxy side chain imparts hydrophilicity and temperature-responsive behavior to the resulting polymer.

The reactivity and control during ROP can be significantly affected by the nature and position of substituents on the monomer. nih.govdoi.org Studies on glucose carbonate-based monomers have shown that ether-substituted side chains can lead to well-controlled polymerizations with narrow dispersity values (Đ < 1.2). nih.gov Furthermore, the ring-opening of cyclopropanes substituted with a 1-[(2-methoxyethoxy)methoxy] group has been demonstrated, showcasing the role of this functionality in mediating complex chemical transformations that can be precursors to polymerization or other synthetic pathways. researchgate.net

Application of 2-Methoxyethoxy Compounds as Specialty Reagents

Compounds featuring the 2-methoxyethoxy moiety are not only building blocks for polymers but also serve as critical specialty reagents in organic synthesis, including as powerful and safe reducing agents and as components in solid-phase synthesis.

Use as Reducing Agents (e.g., Sodium Bis(2-methoxyethoxy)aluminum Dihydride)

Sodium bis(2-methoxyethoxy)aluminum dihydride, commonly known by the trade name Red-Al®, is a highly versatile and widely used reducing agent in organic synthesis. sigmaaldrich.comwikipedia.org Its structure, NaAlH₂(OCH₂CH₂OCH₃)₂, features a central aluminum atom bonded to two hydride ions and two 2-methoxyethoxy groups. wikipedia.org These alkoxy groups confer significant advantages over other hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Red-Al® is commercially available as a stable solution in toluene (B28343), is not pyrophoric, and has an unlimited shelf life under dry conditions. wikipedia.org Its solubility in aromatic hydrocarbons and ethers makes it a convenient reagent for a wide array of reactions. wikipedia.orgchemicalbook.com It is capable of reducing a broad spectrum of functional groups. sigmaaldrich.comwikipedia.orgchemicalbook.comfishersci.com

Table 2: Functional Group Reductions using Sodium Bis(2-methoxyethoxy)aluminum Dihydride (Red-Al®) This table is interactive. You can sort and filter the data.

| Functional Group Class | Starting Material Example | Product Example | Reference |

|---|---|---|---|

| Carbonyls | Aldehydes, Ketones | Primary Alcohols | sigmaaldrich.comchemicalbook.comfishersci.com |

| Carboxylic Acid Derivatives | Carboxylic Acids, Esters, Acyl Halides, Anhydrides | Primary Alcohols | sigmaaldrich.comchemicalbook.comfishersci.com |

| Cyclic Esters/Ethers | Lactones, Epoxides | Diols | sigmaaldrich.comchemicalbook.comfishersci.com |

| Nitrogen Compounds | Amides, Nitriles, Imines | Corresponding Amines | wikipedia.orgchemicalbook.comfishersci.com |

| Nitrogen Compounds | Ketoximes, Aldoximes | Primary Amines | sigmaaldrich.com |

| Aromatic Nitro Compounds | Nitroarenes | Azoxyarenes, Azoarenes, or Hydroazoarenes | wikipedia.orgchemicalbook.comfishersci.com |

| Sulfonamides | Aliphatic p-Toluenesulfonamides (TsNR₂) | Free Amines | wikipedia.org |

| Alkynes/Alkenes | Alkynes, Alkenes | Hydroalumination Products | chemicalbook.comfishersci.com |

Role in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPS) is a technique where molecules are built on an insoluble polymer support, simplifying purification by allowing excess reagents and byproducts to be washed away by filtration. peptide.com The linker, a chemical moiety that connects the initial molecule to the solid support, is a critical component of this methodology. peptide.com

Derivatives of 2-methoxyethoxy compounds are used to construct flexible and hydrophilic linkers for SPS. For example, a dual linker for the solid-phase synthesis of oleanolic acid derivatives was designed and synthesized from a precursor, 2-(2-aminoethoxy)ethan-1-ol, which contains a hydrophilic ethylene glycol-type structure. nih.gov The flexibility and polarity imparted by the ether chain can improve reaction kinetics by enhancing the solvation of the resin-bound substrate, resembling the molecular environment of the reactants more closely and reducing aggregation. peptide.com This is particularly advantageous when dealing with sterically hindered molecules or when synthesizing large peptides where unfavorable folding can hinder reactions. peptide.comnih.gov The use of such linkers can facilitate reaction monitoring and the creation of compound libraries for biological screening. nih.gov

No Specific Theoretical and Computational Studies Found for this compound

Following a comprehensive and in-depth search for scholarly articles and research data, no specific theoretical and computational chemistry studies focusing on the compound This compound were identified. The investigation aimed to uncover research pertaining to molecular dynamics simulations, quantum chemical calculations, and predictive modeling of its behavior, as per the requested article outline.

The extensive search included targeted queries for:

Molecular dynamics (MD) simulations investigating the conformation, dynamics in solution, aggregation behavior, and microheterogeneity of this compound.

Quantum chemical calculations, specifically those employing Density Functional Theory (DFT) to analyze its electronic structure, molecular properties, and to predict spectroscopic parameters.

Predictive modeling studies concerning the solvation and mixture behavior of this compound.

Therefore, the content for the sections and subsections, including data tables and detailed research findings on this compound, cannot be produced.

Table of Compound Names Mentioned

Theoretical and Computational Chemistry Studies on 2 Methoxyethoxy Systems

Predictive Modeling of Solvation and Mixture Behavior

Hansen Solubility Parameters (HSP) and COSMO-RS Models for Solubilization Capacity

Hansen Solubility Parameters (HSP)

The concept of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameter (HSP) model extends the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three distinct components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). stenutz.eustenutz.eu The principle is that substances with similar HSP values are likely to be miscible. The total Hansen parameter (δT) is related to the individual components by the equation:

δT² = δD² + δP² + δH² stenutz.eu

For a solute to dissolve in a solvent, their respective HSP vectors in a three-dimensional space must be close. This distance, known as the Ra, is calculated, and if it is less than the interaction radius (R₀) of the solute, dissolution is favorable. stenutz.eu

While the specific HSP values for 1-(2-Methoxyethoxy)hexane are not documented, values for the related compounds 2-(2-methoxyethoxy)ethanol (B87266) and hexane (B92381) provide insight into the interactions that would govern its solubility behavior.

Interactive Data Table: Hansen Solubility Parameters of Related Compounds

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| 2-(2-Methoxyethoxy)ethanol | 16.2 | 7.8 | 12.7 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Data sourced from multiple references and converted to MPa½ where necessary. stenutz.eukinampark.comresearchgate.net |

This data illustrates that hexane is entirely non-polar and non-hydrogen bonding, whereas 2-(2-methoxyethoxy)ethanol exhibits significant polar and hydrogen-bonding character. This compound, lacking a hydroxyl group, would be expected to have a much lower δH value than its ethanol (B145695) counterpart, while retaining some polar character from the ether linkages and dispersion forces from the hexane chain.

COSMO-RS Model

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to determine the thermodynamic properties of liquid mixtures without relying on experimental data. zenodo.orgresearchgate.net The process begins with a quantum mechanical calculation for an individual molecule in a virtual conductor environment, which generates a screening charge density map (σ-profile) on the molecule's surface. zenodo.orgcetjournal.it These σ-profiles are then used in statistical thermodynamics calculations to predict properties like activity coefficients, vapor pressures, and solubilities. zenodo.orgcore.ac.uk

COSMO-RS is particularly useful for:

A Priori Predictions: It can predict the solubility and phase behavior of compounds and mixtures before they are synthesized or tested experimentally. researchgate.net

Solvent Screening: The model can efficiently screen a large number of potential solvents for a specific application, such as extracting a target molecule (e.g., a component of rubber seed oil), by predicting the solute's activity coefficient at infinite dilution in each solvent. cetjournal.it

Understanding Complex Interactions: It can accurately model the thermodynamics of highly non-ideal mixtures, such as those involving hydrocarbons and water, by correctly capturing the physics of solvation, including hydrophobic effects. researchgate.net

For this compound, COSMO-RS could be employed to generate its σ-profile. This profile could then be used to predict its solubility in a wide range of solvents or its capacity to dissolve various solutes. Studies on other ethers have shown that COSMO-RS can successfully predict their extraction efficiency for target compounds, with solvents like diethyl ether and tetrahydrofuran (B95107) showing high capacity for linoleic acid. cetjournal.it The model's effectiveness depends on accurately representing molecular conformations, which can be critical for molecules with internal hydrogen bonding capabilities or multiple rotational isomers. core.ac.ukacs.org

Equations of State (e.g., PC-SAFT, Peng-Robinson) for Mixture Thermodynamics

Equations of State (EoS) are thermodynamic models that describe the relationship between temperature, pressure, and volume of fluids and their mixtures. They are fundamental tools in chemical engineering for designing and optimizing processes involving fluid phase equilibria. usp.briitd.ac.in

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT)

The PC-SAFT model is a sophisticated equation of state based on molecular theory. researchgate.net Unlike simpler cubic EoS, PC-SAFT explicitly accounts for molecular size (chain length), dispersion forces (van der Waals attractions), and highly specific interactions like hydrogen bonding (association). researchgate.netdntb.gov.ua For non-associating molecules, three pure-component parameters are required, while associating molecules require five. researchgate.net These parameters can be determined by fitting to experimental vapor pressure and liquid density data. rsc.org

PC-SAFT has proven highly effective for modeling the properties of mixtures containing ethers and glycol ethers. researchgate.net For instance, in studies of binary mixtures of 2-(2-methoxyethoxy)ethanol with various alcohols, the PC-SAFT EoS accurately predicted the experimental density data. uva.es Its strength lies in its robust physical basis, which allows for reliable extrapolation, particularly to mixtures. rsc.org The model can be used to predict the density and excess molar volumes of binary mixtures containing ethers and alkanols with high accuracy. researchgate.net

Peng-Robinson (PR) Equation of State

The Peng-Robinson EoS is a widely used cubic equation of state, an evolution of the van der Waals model, that provides a good balance between simplicity and accuracy for many systems, especially for vapor-liquid equilibria of non-polar or weakly polar compounds. iitd.ac.inacademy.edu.ly It is often used to predict the volumetric behavior and phase equilibria of pure components and binary mixtures. iitd.ac.in

In studies on glycol ethers, the Peng-Robinson EoS has been tested for its ability to predict volumetric properties. For example, when analyzing monoethylene glycol dimethyl ether and diethylene glycol dimethyl ether, the PR EoS provided the best results among several cubic equations of state for predicting their volumetric properties at various temperatures and pressures. researchgate.net For mixtures, its accuracy can be improved by incorporating mixing rules, such as the Wong-Sandler mixing rule, which combines the EoS with an activity coefficient model (like NRTL or UNIQUAC) to better handle highly non-ideal liquid phases. koreascience.kr

Activity Coefficient Models (e.g., NRTL, UNIQUAC, Redlich-Kister) for Excess Properties of Mixtures

In real liquid mixtures, intermolecular interactions cause deviations from ideal behavior (as described by Raoult's Law). These deviations are quantified by activity coefficients, and the resulting changes in thermodynamic properties upon mixing are known as excess properties, such as excess molar volume (VE) and excess molar enthalpy (HE).

NRTL and UNIQUAC Models

The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are advanced activity coefficient models used to correlate and predict phase equilibria data for highly non-ideal chemical systems. usp.brresearchgate.net They are particularly recommended for systems exhibiting liquid-liquid immiscibility as well as vapor-liquid equilibrium. usp.brpnrjournal.com

NRTL Model: This model accounts for the non-random local arrangement of molecules in a mixture. It is widely applied to correlate data for mixtures of ethers and hydrocarbons. For example, excess molar enthalpies (HE) of binary systems involving hydrocarbons were successfully fitted using the NRTL model, showing good agreement with experimental data. acs.org

UNIQUAC Model: This model separates the activity coefficient into a combinatorial part, which accounts for molecular size and shape differences, and a residual part, which accounts for intermolecular forces. It has been used effectively to correlate vapor-liquid equilibrium data for mixtures of 2-methoxyethanol (B45455) with methylcyclohexane (B89554) and hexadecane. researchgate.netresearchgate.net Both NRTL and UNIQUAC have been shown to provide good correlations for the liquid-liquid equilibria of ternary systems containing 2-methoxyethanol. researchgate.net

Studies on mixtures of alkoxyethanols with hydrocarbons consistently show endothermic behavior (positive HE) upon mixing, indicating that the energy required to break the interactions in the pure components (especially the hydrogen bonds in the alcohol) is greater than the energy released from the new interactions in the mixture. researchgate.netacs.org Both NRTL and UNIQUAC models are adept at correlating this type of behavior. uva.esresearchgate.net

Redlich-Kister Equation

The Redlich-Kister equation is a flexible polynomial used to fit experimental excess property data, such as excess molar volume (VE) and excess molar enthalpy (HE), as a function of mole fraction. acs.orgkoreascience.krijpbms.com The general form of the equation for a binary mixture is:

YE = x₁(1-x₁) Σ Aᵢ(2x₁ - 1)ⁱ

where YE is the excess property, x₁ is the mole fraction of component 1, and Aᵢ are the adjustable polynomial coefficients determined by a least-squares regression of the experimental data. acs.org This equation provides a smooth and accurate mathematical representation of the experimental results. core.ac.uk It is widely used across studies of ether-alkane and ether-alcohol mixtures to correlate measured excess volumes and enthalpies. researchgate.netuva.esresearchgate.netkoreascience.kr For example, negative excess volumes observed in some ether-alcohol mixtures and positive excess enthalpies in ether-hydrocarbon mixtures have been precisely fitted using this equation. acs.orgkoreascience.krcore.ac.uk

Advanced Applications and Research Frontiers of 2 Methoxyethoxy Compounds

Role in Catalysis and Reaction Media

The utility of ethers as solvents and ligands in catalysis is well-established. Their oxygen lone pairs can coordinate to metal centers, and their aprotic nature makes them suitable for a variety of sensitive reactions. However, specific applications for 1-(2-Methoxyethoxy)hexane are not documented in the available scientific literature.

Organolithium and Grignard reagents are powerful bases and nucleophiles that react with protic solvents like water and alcohols. libretexts.org Therefore, their preparation and reactions require dry, aprotic solvents. libretexts.org Commonly used solvents include diethyl ether and tetrahydrofuran (B95107) (THF), whose oxygen atoms stabilize the organometallic species through coordination. libretexts.orglookchem.com Alkanes such as pentane (B18724) and hexane (B92381) are also used, particularly for the formation of some organolithium reagents. libretexts.org

While this compound possesses the structural characteristics of an aprotic ether suitable for such reactions, there is no specific research available that documents its use as a solvent for preparing or reacting organolithium or Grignard reagents. Studies in this field tend to focus on more common ethers like THF, diethyl ether, or chelating glymes such as 1,2-dimethoxyethane (B42094) (monoglyme), which can enhance the reactivity of organometallic reagents. lookchem.com Specialized, ether-functionalized ionic liquids have also been designed as potential media for Grignard reactions. researchgate.net

Phase-transfer catalysis (PTC) facilitates the reaction between reagents located in different immiscible phases, typically an aqueous and an organic phase. scribd.com The catalyst functions by transporting a reactant across the phase boundary. scribd.com

Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and macrocyclic polyethers like crown ethers. scribd.comwikipedia.org Acyclic polyethers with good metal-cation-chelating abilities, such as tris(2-(2-methoxyethoxy)ethyl)amine (B1294828) (TDA-1), are also effective and commercially relevant phase-transfer catalysts. wikipedia.org These molecules can encapsulate cations like Na⁺ and K⁺, solubilizing them in the organic phase. wikipedia.org A review of the literature indicates no documented use or study of this compound as a phase-transfer catalyst. Its relatively simple structure lacks the strong, multidentate chelating ability that characterizes highly effective polyether phase-transfer catalysts.

In coordination chemistry, ligands are molecules or ions that bind to a central metal atom. The properties of the resulting metal complex are heavily influenced by the ligand's design. nih.gov Ethers can act as ligands through their oxygen donor atoms.

The literature on ligand design involving the methoxyethoxy motif typically features more complex, multidentate molecules designed for specific coordination geometries and properties. For instance, tris[2-(2-methoxyethoxy)ethyl]amine is a flexible, acyclic ligand used to form complexes with f-block metals, influencing their photophysical properties. nih.gov Another example is 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA), which is used to functionalize nanocrystal surfaces, allowing for their dispersion in a variety of solvents. ugent.be There are no available scientific studies that describe the specific use of this compound in ligand design or an analysis of its coordination chemistry.

Ethers and polyethers can be crucial components in various catalytic systems, acting as solvents, ligands, or additives that modulate catalyst activity and selectivity.

While research exists on catalytic systems involving lanthanides (like neodymium) and copper, there is no specific mention of this compound being used as a component. For example, studies on neodymium-based catalysis have explored the use of calixarenes as ligands. researchgate.net Similarly, various copper-catalyzed reactions are performed in a range of solvents, but none of the reviewed literature specifically identifies this compound as a solvent or additive. Research into the catalytic conversion of biomass has reported the production of hexane-1,2,5,6-tetrol, but this is unrelated to the use of this compound as a catalytic component. rsc.org

Solvation Science and Intermolecular Interactions

The study of solute-solvent and solute-solute interactions is fundamental to understanding chemical reactivity, solubility, and the assembly of complex structures. nih.gov The nature of the solvent can dictate reaction pathways and the stability of molecules in solution. nih.govunige.ch

Detailed studies of solvation often employ spectroscopic techniques and computational modeling to probe the interactions between a solvent and various solutes. nih.govuw.edu.pl Such research has been conducted on a wide array of systems, including complex mixtures involving hexane and other solvents to study metabolic interactions, or the use of advanced ligands like 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) to understand the solvation of nanocrystal surfaces in solvents including toluene (B28343) and hexane. ugent.benih.gov

Despite the fundamental importance of such studies, a search of the scientific literature did not yield any specific research focused on the solvation science of this compound. There are no available data tables or detailed findings on its specific solute-solvent or solute-solute interaction parameters in complex mixtures.

Solvent Design for Specific Chemical Processes and Extractions

The unique molecular structure of 2-methoxyethoxy compounds, featuring both polar ether groups and non-polar alkyl chains, makes them highly effective components in the design of specialized solvents. This dual character allows for the fine-tuning of solvent properties to suit specific extraction and chemical processes.

Research has demonstrated that the 2-methoxyethoxy group is a valuable functional component in various solvent applications. For instance, 2-methoxyethanol (B45455) is recognized for its utility as a solvent in a multitude of chemical reactions, owing to its capacity to dissolve a wide array of substances. This versatility is a hallmark of the 2-methoxyethoxy family.

In the field of "green chemistry," ionic liquids incorporating a 2-(2-methoxyethoxy) ethylsulfate anion have been successfully used as specialized solvents for extracting high-value organic compounds, such as linalool (B1675412), from natural sources like citrus essential oils. researchgate.net Similarly, novel silane-based compounds featuring {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} chains have been synthesized for use as non-aqueous electrolyte solvents in advanced lithium-ion batteries. researchgate.net These silane (B1218182) molecules can readily dissolve various lithium salts, demonstrating electrochemical stability up to 4.4 V and high lithium-ion conductivity, which are critical for battery performance. researchgate.net The polyether structure, in general, is known to produce versatile solvents and reagents for organic synthesis. solubilityofthings.com

| Compound Class | Specific Application | Key Finding/Advantage | Reference |

|---|---|---|---|

| Ionic Liquids with 2-(2-methoxyethoxy) ethylsulfate | Extraction of linalool from citrus essential oil | Serves as an effective and specialized solvent for extracting specific organic compounds from complex mixtures. | researchgate.net |

| Silanes with {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} groups | Non-aqueous electrolyte solvents for Li-ion batteries | High solubility for lithium salts, good electrochemical stability, and high ionic conductivity. | researchgate.net |

| 2-Methoxyethanol | General solvent in chemical reactions | Dissolves a wide range of substances, facilitating various chemical processes. |

Manipulation of Microheterogeneity in Liquid Systems

The term microheterogeneity refers to the complex, non-uniform structure of liquid mixtures at the nanoscale. The ability to control this structure is crucial for designing liquids with tailored properties. The introduction of ether-functionalized chains, such as the 2-methoxyethoxy group, is a powerful strategy for manipulating these nanoscale environments.

Development of Advanced Materials and Functional Derivatives

The 2-methoxyethoxy group and related polyethers are not just solvents but also critical building blocks in the creation of advanced materials and functional molecules with precisely engineered properties.

Design of Polyether-Substituted Polymers and Oligomers with Tailored Properties

Polyethers are frequently incorporated into polymer and oligomer structures as "soft segments" to impart flexibility, control solubility, and introduce specific functionalities. The design of these macromolecules allows for properties to be tailored for a wide range of applications, from thermoplastic elastomers to conductive polymers.

A notable example is the synthesis of N-substituted polyether-block-amide (PEBA) copolymers, where a polyether like polytetramethylene ether glycol is reacted with a polyamide prepolymer. mdpi.com Modifying the amide group can disrupt the structural regularity, reducing crystallinity and altering the thermal properties of the resulting copolymer. mdpi.com Similarly, semi-aromatic thermoplastic polyether amide elastomers have been created using a polyether as the soft segment, resulting in materials with excellent thermal stability and controllable mechanical properties, such as tensile strength and elongation. acs.org

In the realm of functional materials, polyether-substituted oligothiophenes have been synthesized as precursors for conducting polymers. massey.ac.nz The polyether chains in these molecules are specifically designed to complex with metal cations, a property that can be tuned by their length and structure. massey.ac.nz Another advanced application is the synthesis of amphiphilic polymers based on polyhedral oligomeric silsesquioxane (POSS), where polyether chains are attached via click chemistry. mdpi.com These materials can self-assemble into nanoparticles in aqueous solutions, with their behavior and critical micelle concentration influenced by the molecular weight of the polyether used. mdpi.com

| Polymer/Oligomer Type | Polyether Component | Tailored Property | Application Area | Reference |

|---|---|---|---|---|

| Polyether-block-amide (PEBA) | Polytetramethylene ether glycol | Crystallinity, melting point, thermal degradation | Copolymers | mdpi.com |

| Polyether-substituted oligothiophenes | Polyether chains | Metal cation complexation | Conducting polymers | massey.ac.nz |

| Amphiphilic POSS-Polymer | Poly(ethylene glycol) (PEG) | Self-assembly into nanoparticles, critical micelle concentration | Nanomaterials | mdpi.com |

| Semi-aromatic polyether amide | Long-chain ether | Thermal stability, mechanical properties (tensile strength, elasticity) | Thermoplastic elastomers | acs.org |

Functionalization of Complex Molecular Architectures for Specific Applications (e.g., Fulleropyrrolidines, Polycyclic Aromatic Compounds)

The attachment of 2-methoxyethoxy and similar alkoxy groups to large, complex molecules is a key strategy for modifying their physical and chemical properties, enabling their use in high-tech applications.

Fulleropyrrolidines: These functionalized derivatives of fullerenes (C60) are of great interest in materials science. Attaching alkoxy side chains is a common method to improve their solubility and control their self-assembly. mdpi.com For example, methanofullerenes where the phenyl ring is substituted with a branched alkoxy chain exhibit higher solubility, which facilitates their processing for use in organic solar cells and leads to improved device efficiency. acs.org In another innovative approach, nanoceria has been functionalized with a fulleropyrrolidine bearing an alkoxy-silyl group. rsc.org This creates a tethered system with enhanced antioxidant properties, demonstrating how functionalization can lead to novel nanodevices for biomedical applications. rsc.org

Polycyclic Aromatic Compounds (PAHs): PAHs are a class of molecules with significant potential in organic electronics. However, their utility is often limited by poor solubility. rsc.org Functionalization with alkoxy or polyether chains is a solution. A novel strategy involves using a triethylene glycol ether-substituted diaryl sulfoxide (B87167) to functionalize PAHs, which not only makes them water-soluble but also shifts their absorption and fluorescence properties, enabling their use in biological imaging as mitochondrial stains. rsc.org Furthermore, the direct attachment of alkoxy groups to the edges of PAH frameworks has been shown to tune their electronic properties, such as lowering the optical gap, which is a critical parameter for applications in LEDs and photovoltaic cells. nih.govresearchgate.net

| Molecular Architecture | Functional Group | Resulting Property/Advantage | Application | Reference |

|---|---|---|---|---|

| Methanofullerene | Branched alkoxy chain | Increased solubility, improved processing | Organic solar cells | acs.org |

| Fulleropyrrolidine on Nanoceria | Alkoxy-silyl group | Tethering to nanoparticle, enhanced antioxidant activity | Biomedical nanodevices | rsc.org |

| Polycyclic Aromatic Hydrocarbon (PAH) | Triethylene glycol ether | Increased water solubility, red-shifted fluorescence | Bio-imaging | rsc.org |

| Polycyclic Aromatic Hydrocarbon (PAH) | Edge-functionalized alkoxy groups | Lowered optical gap | Organic electronics (LEDs, photovoltaics) | nih.govresearchgate.net |

Impurity Profiling and Control Strategies in Complex Chemical Syntheses (e.g., Pharmaceuticals)

In any chemical synthesis, particularly for applications in fields like pharmaceuticals, the control of impurities is a critical issue. scispace.com Impurity profiling—the identification, quantification, and structural elucidation of unwanted substances—is essential to ensure the safety, efficacy, and stability of the final product. arastirmax.commedwinpublishers.com Impurities can originate from several sources, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. ajptr.com

The synthesis of a compound such as this compound, likely proceeding through a method like the Williamson ether synthesis from a hexane-based alcohol and a 2-methoxyethoxy halide (or vice versa), presents several points where impurities can be introduced.

Potential Impurities in the Synthesis of this compound:

Starting Materials: Residual, unreacted 1-hexanol (B41254) or 6-bromo-1-hexanol, and 2-methoxyethanol or 1-bromo-2-(2-methoxyethoxy)ethane.

By-products: In organic synthesis, side reactions are common. medwinpublishers.com For example, elimination reactions could compete with the desired substitution, leading to the formation of hexene from the hexane derivative. Dimerization of the alkoxide intermediate could also occur.

Degradation Products: The final product or intermediates could degrade under the reaction conditions (e.g., heat), leading to other unforeseen compounds.

Control and Profiling Strategies: A robust control strategy relies on a deep understanding of the reaction chemistry. arastirmax.com This involves optimizing reaction conditions (temperature, stoichiometry, reaction time) to maximize the yield of the desired product and minimize side reactions. Purification of the final product is crucial, often involving techniques like distillation or preparative chromatography.

For impurity profiling, a suite of advanced analytical techniques is employed. Hyphenated techniques are particularly powerful as they combine separation with identification. ajrconline.org

High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from its impurities.

Gas Chromatography (GC): Suitable for volatile compounds and impurities.

Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), it helps in identifying the molecular weight of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities, allowing for their definitive identification. ajptr.com

By implementing these control and analytical strategies, manufacturers can establish a detailed impurity profile, ensuring the quality and consistency of the synthesized this compound and related compounds.

Environmental Fate and Transport Mechanisms Modeling and Theoretical Perspective

Atmospheric Fate and Degradation Pathways (e.g., Reactivity with Hydroxyl Radicals)

Once released into the atmosphere, 1-(2-Methoxyethoxy)hexane is expected to exist predominantly in the gas phase. ca.gov The primary mechanism for its removal from the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. ca.govresearchgate.net This reaction is the dominant atmospheric loss process for glycol ethers. ca.gov

The reaction proceeds via H-atom abstraction from the carbon-hydrogen bonds of the molecule. rsc.org The presence of the ether linkages influences the reactivity of the compound. Specifically, the C-H bonds adjacent to the oxygen atoms are more susceptible to abstraction by OH radicals, which can suppress the activation energy for this reaction compared to alkanes. rsc.org The degradation of similar glycol ethers results in the formation of products such as hydroxyesters, hydroxyacids, and hydroxycarbonyls. ca.gov

Table 1: Estimated Atmospheric Lifetimes of Selected Glycol Ethers

| Compound | Atmospheric Half-life | Primary Degradation Pathway |

|---|---|---|

| 2-Butoxyethanol (B58217) | 0.6 - 0.9 days ca.gov | Reaction with OH radicals |

| 2-Methoxyethanol (B45455) | 0.6 - 0.9 days ca.gov | Reaction with OH radicals |

| Propylene (B89431) Glycol Methyl Ether (PM) | ~4.6 hours oecd.org | Reaction with OH radicals |

| Dipropylene Glycol Methyl Ether (DPM) | ~5.3 hours greenpeace.org | Reaction with OH radicals |

| This compound | Estimated to be short (hours to a few days) | Reaction with OH radicals |

Data for this compound is an estimate based on the properties of similar glycol ethers.

Theoretical Considerations for Environmental Persistence

In the atmosphere, as discussed, rapid degradation via reaction with OH radicals leads to short half-lives. ca.gov In aquatic and soil environments, biodegradation is a significant removal process. Studies on various ethylene (B1197577) and propylene glycol ethers have shown that they are generally biodegradable, although an acclimation period may be required for microbial communities to begin the degradation process. regulations.govsigmaaldrich.cn For instance, many glycol ethers are classified as readily or rapidly biodegradable. sigmaaldrich.cn

Hydrolysis, another potential degradation pathway, is considered to be negligible for glycol ethers under typical environmental pH conditions. regulations.gov

Based on these theoretical considerations and data from analogous compounds, this compound is not expected to be a persistent organic pollutant. Its combination of atmospheric degradation and susceptibility to biodegradation in soil and water suggests a limited residence time in the environment. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Methoxyethoxy)ethanol (B87266) |

| 2-Butoxyethanol |

| 2-Ethoxyethanol |

| 2-Hexanol |

| 2-Hexanone |

| 2,5-Hexanedione |

| Dipropylene Glycol Methyl Ether (DPM) |

| n-Hexane |

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies for Structure-Specific Functionalization

The future of 1-(2-Methoxyethoxy)hexane is tied to the development of sophisticated synthetic methods that allow for precise functionalization. Current research is moving beyond simple synthesis to create derivatives with tailored properties for specific applications.

A key strategy involves introducing reactive functional groups onto the hexane (B92381) backbone, transforming the relatively inert molecule into a versatile chemical intermediate. For example, derivatives like 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride are being synthesized. The highly reactive sulfonyl chloride group (-SO2Cl) can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates, respectively. smolecule.com This opens pathways to new classes of molecules for pharmaceuticals and agricultural chemicals. smolecule.com

Similarly, the synthesis of halogenated analogues, such as 1-bromo-6-(2-methoxyethoxy)hexane , provides another route for functionalization. The bromo group serves as an excellent leaving group in reactions designed to build more complex molecular structures, including those used in materials science. These functionalized intermediates are crucial for integrating the unique methoxyethoxy-hexane motif into larger systems, such as polymers or bioactive molecules. smolecule.com

Advanced Studies on Solvation Phenomena and Molecular Recognition

Glycol ethers are known for their excellent solvency and compatibility with both water and many organic solvents. atamankimya.comsigmaaldrich.cn The dual functionality of ether and alcohol groups in related compounds accounts for their unique solvency properties. sigmaaldrich.cn For this compound, which possesses ether linkages and a hydrocarbon tail, its amphiphilic nature is central to its function. The ether oxygen atoms can participate in hydrogen bonding and coordinate with cations, while the hexyl group provides nonpolar characteristics. sigmaaldrich.cn This balance makes it an interesting candidate for studies in solvation and molecular recognition.

Future research is expected to focus on:

Host-Guest Chemistry : The flexible ether chain can act as a simple "host" for metal cations, similar to how crown ethers function. This ability is critical for applications in phase transfer catalysis and the development of ion-selective sensors. nih.gov

Supramolecular Assembly : The amphiphilic character of molecules containing ether and alkyl chains can drive self-assembly into complex structures like micelles or vesicles in aqueous solutions. acs.org These assemblies are being explored as nanocarriers for drug delivery, where they can encapsulate hydrophobic drugs and release them in a controlled manner. acs.orgnih.gov

Selective Extraction : The specific balance of polarity allows for the selective extraction of compounds. Research into green solvents like 2-methyltetrahydrofuran (B130290) (a cyclic ether) has shown that such solvents can be highly effective, sometimes outperforming traditional solvents like hexane in extracting specific bioactive lipids. nih.gov This suggests a potential role for this compound in specialized separation processes.

Integration into Sustainable Chemistry and Green Solvent Alternatives

There is a significant industry-wide push to replace traditional volatile organic compounds (VOCs) with safer, more sustainable alternatives. vmr.biz Glycol ethers are at the forefront of this movement due to their high boiling points, low volatility, and often lower toxicity profiles compared to conventional solvents. vmr.bizv-mr.biz

Key trends supporting the integration of this compound into green chemistry include:

Low VOC Emissions : High-boiling-point solvents like glycol ethers are crucial for formulating products such as paints and coatings with reduced VOC levels, helping to meet stringent environmental regulations. vmr.biz

Bio-based Feedstocks : A major goal of green chemistry is the use of renewable resources. Research is underway to produce ether solvents from biomass-derived precursors. nih.govrsc.org For example, ethers can be generated from carbohydrates found in lignocellulosic biomass, reducing the reliance on fossil fuels. nih.gov Routes to synthesize compounds like vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether are being explored, indicating a pathway for the sustainable production of more complex ethers. rsc.org

Hexane Substitution : Solvents like n-hexane are effective but pose health and environmental risks. Ethers such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are being investigated as greener substitutes for extracting natural products like carotenoids and oils. rsc.orgresearchgate.net These studies demonstrate the potential of ether-based solvents to replace hazardous ones in industrial extraction processes. rsc.org

Application in Emerging Fields of Materials Science and Chemical Engineering

The unique structural features of this compound and its derivatives make them valuable building blocks for advanced materials. The incorporation of flexible, polar ether chains into polymer backbones or as side chains can impart desirable properties.

Polymer Synthesis : Methoxyethoxy groups are being incorporated into novel polymers to create materials with specific functionalities. For instance, research has shown that attaching oligoethyleneoxy-functionalized groups to polymer backbones can create solid polymer electrolytes. researchgate.net These materials are critical for the development of safer, all-solid-state lithium-ion batteries, where the ether chains facilitate ion transport. researchgate.net In one study, polymers containing a 2-(2-methoxyethoxy)ethoxy substituent were synthesized and shown to have distinct thermal properties, indicating that the length of the oxyethylene moiety can be used to tune material characteristics. d-nb.info

Smart Materials : The incorporation of ether-functionalized groups is being used to create "smart" materials that respond to external stimuli. For example, a study on hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles used a monomer with a 2-(2-(2-methoxyethoxy)ethoxy)ethoxy side chain. The resulting material formed a gel with thixotropic properties (it becomes less viscous when shaken and returns to a gel state at rest), driven by hydrogen bonding and self-assembly. mdpi.com Such materials are candidates for biomedical applications and sensors. mdpi.com

Surface Functionalization : Ligands containing methoxyethoxy groups have been synthesized to functionalize the surface of nanocrystals. amazonaws.com In a study, 2-[2-(2-methoxyethoxy)ethoxy]ethyl phosphonic acid was used to cap hafnium oxide (HfO2) nanocrystals. This surface modification is crucial for stabilizing the nanocrystals in various solvents and enabling their processing into thin films for electronic devices like memristors. amazonaws.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.